molecular formula C8H8N4O6Sb2 B14143452 Antimonyl-2,4-dihydroxy pyrimidine CAS No. 77824-44-3

Antimonyl-2,4-dihydroxy pyrimidine

Cat. No.: B14143452
CAS No.: 77824-44-3
M. Wt: 499.69 g/mol
InChI Key: XRDCKZOTHVPNKD-UHFFFAOYSA-J
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Description

Antimonyl-2,4-dihydroxy pyrimidine is a compound that belongs to the pyrimidine family, which is an important class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimonyl-2,4-dihydroxy pyrimidine typically involves the reaction of antimony trichloride with 2,4-dihydroxy pyrimidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Antimonyl-2,4-dihydroxy pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and their corresponding oxides and reduced forms .

Scientific Research Applications

Antimonyl-2,4-dihydroxy pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Antimonyl-2,4-dihydroxy pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antimonyl-2,4-dihydroxy pyrimidine is unique due to the presence of both antimony and the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

77824-44-3

Molecular Formula

C8H8N4O6Sb2

Molecular Weight

499.69 g/mol

InChI

InChI=1S/2C4H4N2O2.2H2O.2Sb/c2*7-3-1-2-5-4(8)6-3;;;;/h2*1-2H,(H2,5,6,7,8);2*1H2;;/q;;;;2*+2/p-4

InChI Key

XRDCKZOTHVPNKD-UHFFFAOYSA-J

Canonical SMILES

C1=CN=C2N=C1O[Sb]OC3=NC(=NC=C3)O[Sb]O2.O.O

Origin of Product

United States

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